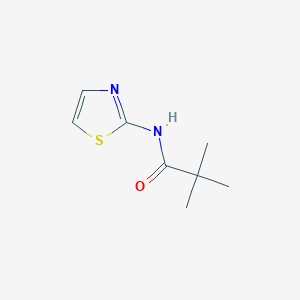

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide

Description

2,2-Dimethyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic amide derivative featuring a thiazole ring and a branched alkyl chain. The compound’s structure includes a propanamide backbone with two methyl groups at the 2-position and a 1,3-thiazol-2-yl substituent at the amide nitrogen. This configuration confers steric hindrance and modulates electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISAFUJYQGBPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide exhibits significant antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

The compound has shown effectiveness against multidrug-resistant strains, making it a candidate for further development as a novel antimicrobial agent .

Anticancer Potential

Studies have explored the anticancer effects of thiazole derivatives, including this compound. It may interact with cellular signaling pathways involved in tumor progression, potentially inhibiting cancer cell proliferation .

Case Study:

A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines, showing that compounds similar to this compound significantly reduced cell viability in vitro .

Enzyme Inhibition

The compound has been reported to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

Thiazole derivatives are also explored for their potential use as agrochemicals due to their biological activity against plant pathogens. The compound may serve as a fungicide or bactericide in agricultural settings.

Research Findings:

A study demonstrated that thiazole-based compounds exhibited antifungal activity against various plant pathogens, indicating their potential application in crop protection strategies .

Material Science Applications

The unique properties of thiazole derivatives make them suitable candidates for developing new materials with specific functionalities. Research into their use in creating polymers or coatings with antimicrobial properties is ongoing.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring is known to interact with various biological molecules, which can lead to a range of effects depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide (CAS 454473-70-2)

- Structural Difference : A chlorine atom replaces one hydrogen at the 3-position of the propanamide chain.

- Impact on Properties: Molecular Weight: Increases to 218.704 g/mol (vs. ~183.25 g/mol for the unchlorinated analog). Physicochemical Properties: Higher melting point (74–76°C) compared to non-chlorinated analogs due to increased polarity and intermolecular interactions .

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

- Structural Difference : Two phenyl groups replace the dimethyl substituents on the acetamide.

- Impact on Properties :

- Crystal Packing : Aromatic π-π stacking and C–H···π interactions stabilize the crystal lattice, as observed in X-ray studies.

- Solubility : Reduced solubility in polar solvents due to hydrophobic phenyl groups.

- Coordination Chemistry : The planar phenyl rings may enhance ligand properties for metal coordination, unlike the sterically hindered dimethyl variant .

3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamides

- Structural Difference : A sulfanyl-linked 1,3,4-oxadiazole ring replaces the dimethyl groups.

- Metabolic Stability: The sulfanyl bridge may reduce susceptibility to enzymatic degradation compared to simpler alkyl chains .

2,2-Dimethyl-N-(2-pyridinyl)propanamide

- Structural Difference : A pyridine ring replaces the thiazole.

- Impact on Properties :

2-(2,4-Dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide (CAS 409093-15-8)

- Structural Difference: A dichlorophenoxy group and nitro-substituted thiazole are present.

- Lipophilicity: The phenoxy group increases logP, favoring membrane permeability .

Research Implications

- Medicinal Chemistry : Thiazole-containing analogs (e.g., oxadiazole hybrids) show promise as kinase inhibitors or antimicrobial agents due to heterocyclic diversity.

- Material Science : Aromatic substituents (e.g., diphenyl groups) improve crystallinity for optoelectronic applications.

- Agrochemicals : Chlorinated and nitro-substituted derivatives (e.g., CAS 409093-15-8) may serve as templates for herbicide development .

Biological Activity

2,2-Dimethyl-N-(1,3-thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, and antitumor effects. This article aims to consolidate current research findings on the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Thiazole derivatives like this compound interact with various biological targets, which contributes to their pharmacological effects.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation: It could influence signaling pathways that regulate inflammation and cell growth.

- Gene Expression: Changes in gene expression patterns may occur due to the compound's interaction with cellular components.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Studies have suggested that it can reduce inflammation in cellular models exposed to lipopolysaccharides .

Antitumor Activity

Thiazole derivatives are recognized for their anticancer potential. This compound has demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance its antiproliferative activity .

Case Studies

- Anticancer Activity : In vitro studies revealed that this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : A study reported that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting its potential as a novel antimicrobial agent .

The biochemical properties of this compound include:

- Molecular Weight : Approximately 174.26 g/mol.

- Solubility : The compound's solubility in various solvents affects its bioavailability and efficacy.

Comparative Analysis Table

Q & A

Q. SAR Insights :

- Electron-deficient thiazole rings (e.g., Cl or F substituents) enhance antimicrobial potency.

- Bulkier substituents (e.g., tert-butyl) may reduce solubility but improve target selectivity .

Advanced: How can computational methods resolve contradictions in biological data for this compound?

Methodological Answer:

Conflicting results (e.g., variable IC50 values across studies) can be addressed via:

- Molecular dynamics (MD) simulations : Assess binding stability under physiological conditions.

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity.

- Meta-analysis : Cross-reference PubChem/ChemSpider data to identify outliers (e.g., vs. 12).

For example, highlights ICReDD’s approach using quantum chemical calculations to predict reactive intermediates, reducing experimental variability .

Advanced: What strategies optimize yield in multi-step syntheses of thiazole-propanamide derivatives?

Methodological Answer:

Critical strategies include:

- Protecting groups : Use Boc or Fmoc to prevent side reactions during coupling steps.

- Flow chemistry : Enhances reproducibility for exothermic reactions (e.g., acylation).

- In-line purification : Combine automated flash chromatography with real-time MS monitoring.

achieved 78% yield via slow crystallization, while emphasizes stoichiometric control for benzothiazole intermediates .

Advanced: How do crystal packing interactions (e.g., hydrogen bonding) affect the stability and solubility of this compound?

Methodological Answer:

X-ray data () reveals:

- N–H···N hydrogen bonds : Form R₂²(8) motifs, stabilizing dimers.

- C–H···π interactions : Between phenyl rings (centroid distance ~3.7 Å) enhance lattice energy.

- Solubility implications : Strong intermolecular forces reduce aqueous solubility but improve thermal stability. Adjusting co-solvents (e.g., DMSO:water mixtures) can mitigate this .

Advanced: What in silico tools predict metabolic pathways or toxicity profiles for this compound?

Methodological Answer:

- ADMET prediction : SwissADME or pkCSM for absorption/toxicity parameters.

- CYP450 metabolism : Use Schrödinger’s BioLuminate to identify oxidation sites (e.g., thiazole ring).

- Toxicophore mapping : Derek Nexus flags potential hepatotoxicity from prolonged amide accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.